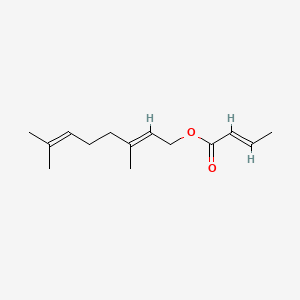
Geranyl crotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Geranyl crotonate is an organic compound known for its distinctive fragrance and potential applications in various industries. It is an ester formed from geraniol and crotonic acid, characterized by its colorless to pale yellow liquid appearance and a warm, herbaceous, sweet odor. The chemical formula for this compound is C({14})H({22})O(_{2}), and it has a molecular weight of 222.32 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Geranyl crotonate is typically synthesized through an esterification reaction between geraniol and crotonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
Geraniol+Crotonic AcidAcid CatalystGeranyl Crotonate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Geranyl crotonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound can be oxidized to geranyl crotonic acid.
Reduction: Reduction can yield geraniol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
科学的研究の応用
Chemistry
Geranyl crotonate serves as an important intermediate in organic synthesis. It can be utilized in various chemical reactions, including:
- Oxidation : this compound can be oxidized to form geranyl crotonic acid.
- Reduction : It can be reduced to yield geraniol.
- Substitution Reactions : Various esters or amides can be produced depending on the nucleophile used.
Biology
The compound's unique aromatic properties make it a valuable tool in biological studies:
- Olfactory Research : this compound is used to investigate olfactory receptors and scent-related behaviors in organisms, contributing to our understanding of how scents influence animal behavior.
- Perfuming Agents : It is employed as a perfuming agent in cosmetics due to its pleasant scent profile, which resembles that of rose and geranium .
Industrial Applications
This compound has significant industrial applications, particularly in the following sectors:
Market Trends
The market for this compound is projected to grow significantly, with estimates reaching $2.46 billion by 2030. This growth is driven by increasing consumer demand for natural products within personal care, food, and beverage industries. The compound's role as a key ingredient in fragrance formulations further enhances its market potential, highlighting the shift towards sustainable and naturally derived ingredients in consumer products .
Case Study 1: Fragrance Development
In a study focusing on fragrance formulation, this compound was utilized to enhance the olfactory profile of a new perfume line. The compound's ability to blend harmoniously with other floral notes resulted in a product that received positive feedback during consumer testing phases.
Case Study 2: Cosmetic Formulation
A skincare company incorporated this compound into their anti-aging cream formulation. Clinical trials indicated that consumers reported improved sensory experiences due to the compound's pleasant aroma, which contributed positively to their overall perception of the product.
作用機序
The mechanism of action of geranyl crotonate involves its interaction with olfactory receptors, which are part of the G-protein coupled receptor family. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic odor. In other applications, its ester bond can be hydrolyzed to release geraniol and crotonic acid, which can then participate in further biochemical pathways .
類似化合物との比較
Geranyl acetate: Another ester of geraniol, used similarly in fragrances and flavors.
Geranyl butyrate: Known for its fruity odor, used in perfumes and flavorings.
Geranyl formate: Used in the fragrance industry for its pleasant aroma.
Uniqueness: Geranyl crotonate is unique due to its specific ester linkage with crotonic acid, which imparts a distinct warm, herbaceous, and sweet odor. This differentiates it from other geraniol esters, which may have different olfactory properties and applications .
特性
CAS番号 |
56172-46-4 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
3,7-dimethylocta-2,6-dienyl but-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3 |
InChIキー |
MQTAGIYIVBMTBT-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OCC=C(C)CCC=C(C)C |
正規SMILES |
CC=CC(=O)OCC=C(C)CCC=C(C)C |
Key on ui other cas no. |
56172-46-4 71648-17-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















